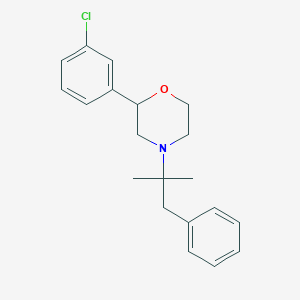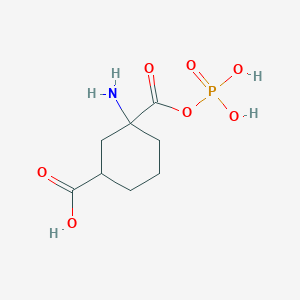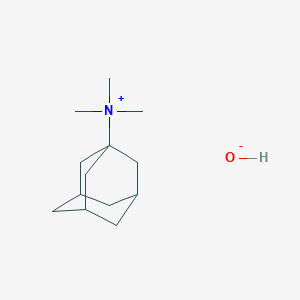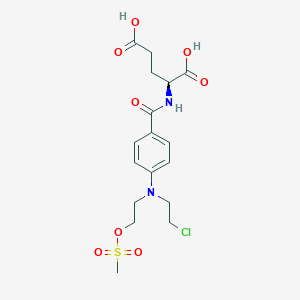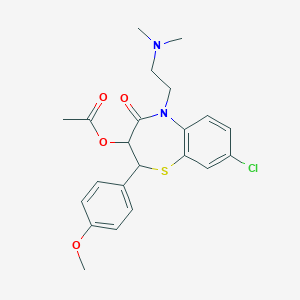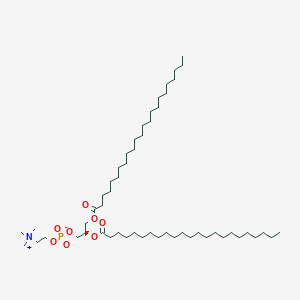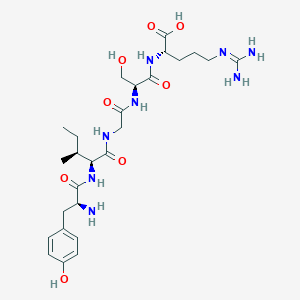
Tyr-ile-gly-ser-arg
Vue d'ensemble
Description
Tyr-ile-gly-ser-arg, also known as YIGSR, is a peptide that has been extensively studied for its potential applications in scientific research. This peptide is a part of the laminin protein family and is known to play a crucial role in various biological processes such as cell adhesion, migration, and differentiation.
Mécanisme D'action
Tyr-ile-gly-ser-arg exerts its biological effects by interacting with integrin receptors on the surface of cells. Integrins are transmembrane receptors that play a crucial role in cell adhesion, migration, and signaling. Tyr-ile-gly-ser-arg specifically interacts with the α3β1 integrin receptor, promoting cell adhesion and migration.
Effets Biochimiques Et Physiologiques
Tyr-ile-gly-ser-arg has been shown to have several biochemical and physiological effects. It can promote cell adhesion and migration, enhance stem cell differentiation, and inhibit tumor growth and metastasis. Additionally, Tyr-ile-gly-ser-arg has been shown to have anti-inflammatory effects and can reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Tyr-ile-gly-ser-arg in lab experiments is its ability to promote cell adhesion and migration. This makes it a valuable tool in tissue engineering and regenerative medicine. Additionally, Tyr-ile-gly-ser-arg has been shown to have low toxicity and is relatively easy to synthesize. However, one of the main limitations of using Tyr-ile-gly-ser-arg is its cost, as it can be expensive to synthesize in large quantities.
Orientations Futures
There are several future directions for research on Tyr-ile-gly-ser-arg. One area of research is the development of Tyr-ile-gly-ser-arg-based biomaterials for tissue engineering and regenerative medicine. Another area of research is the use of Tyr-ile-gly-ser-arg in cancer therapy, as it has been shown to have potential anti-tumor effects. Additionally, further research is needed to understand the molecular mechanisms underlying the biological effects of Tyr-ile-gly-ser-arg and to develop more efficient synthesis methods.
Méthodes De Synthèse
Tyr-ile-gly-ser-arg can be synthesized using solid-phase peptide synthesis (SPPS) techniques. In this method, the peptide is synthesized stepwise on a solid support using Fmoc or Boc chemistry. The final product is then cleaved from the resin and purified using HPLC or other chromatographic methods.
Applications De Recherche Scientifique
Tyr-ile-gly-ser-arg has been extensively studied for its potential applications in scientific research. It has been shown to promote cell adhesion and migration, making it a valuable tool in tissue engineering and regenerative medicine. Tyr-ile-gly-ser-arg has also been shown to enhance the differentiation of stem cells into various cell types, including neurons and muscle cells. Additionally, Tyr-ile-gly-ser-arg has been shown to have potential applications in cancer research, as it can inhibit tumor growth and metastasis.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N8O8/c1-3-14(2)21(34-22(38)17(27)11-15-6-8-16(36)9-7-15)24(40)31-12-20(37)32-19(13-35)23(39)33-18(25(41)42)5-4-10-30-26(28)29/h6-9,14,17-19,21,35-36H,3-5,10-13,27H2,1-2H3,(H,31,40)(H,32,37)(H,33,39)(H,34,38)(H,41,42)(H4,28,29,30)/t14-,17-,18-,19-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOGMBZGFFZBMK-LJZWMIMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70911775 | |
| Record name | N~2~-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}amino)-1,3-dihydroxypropylidene]arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70911775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tyr-ile-gly-ser-arg | |
CAS RN |
110590-64-2, 120940-31-0 | |
| Record name | Tyrosyl-isoleucyl-glycyl-seryl-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110590642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(tyrosyl-isoleucyl-glycyl-seryl-arginine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120940310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}amino)-1,3-dihydroxypropylidene]arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70911775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




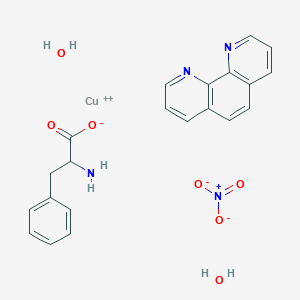
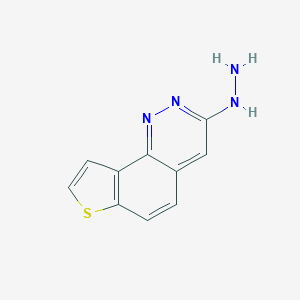
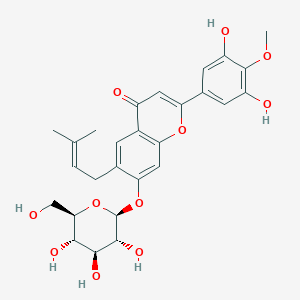
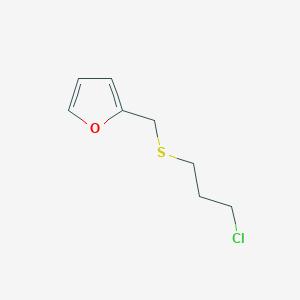
![[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B39412.png)
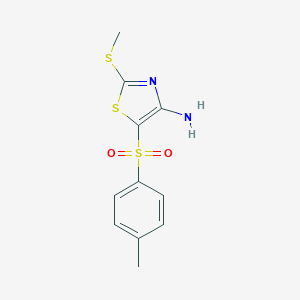
![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B39419.png)
